molecular formula C16H23BO4 B15326135 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B15326135
M. Wt: 290.2 g/mol
InChI Key: BADVZHUEDFHGGK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with four methyl groups and a para-substituted phenyl ring modified by a tetrahydrofuran-3-yloxy moiety. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The tetrahydrofuran (THF) ring introduces a stereochemical center and enhances solubility in polar aprotic solvents, making it advantageous in pharmaceutical and materials science applications.

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3

InChI Key

BADVZHUEDFHGGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran to yield 4-(oxolan-3-yloxy)phenol. This intermediate is then reacted with bis(pinacolato)diboron under palladium catalysis to obtain the final product.

Reaction conditions:

  • Palladium(0) catalyst

  • Base such as potassium carbonate

  • Solvent like dimethylformamide (DMF)

  • Temperature around 80°C

Industrial Production Methods

Industrially, the synthesis follows similar routes but is optimized for larger scale production. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or alkenyl halides. The reaction occurs under mild conditions due to the boronate’s stability and moderate steric hindrance.

Typical Reaction Conditions

ParameterValue/DescriptionSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventTHF or DME
BaseK₂CO₃ or Na₂CO₃
Temperature60–80°C
Yield Range65–85%

The tetrahydrofuran-oxy-phenyl group enhances solubility in polar aprotic solvents, while the tetramethyl dioxaborolane ring stabilizes the boronate intermediate during transmetallation .

Cyclopropanation via Boromethylzinc Carbenoids

The compound reacts with zinc to form boromethylzinc carbenoids, enabling cyclopropanation of alkenes. This method is advantageous for synthesizing borocyclopropanes in one step.

Mechanism Highlights

  • Zinc Insertion : The dioxaborolane reacts with zinc to form a boromethylzinc species .

  • Carbenoid Transfer : The carbenoid inserts into C=C bonds of alkenes, forming cyclopropanes .

Scope and Limitations

  • Effective for allylic ethers and styrenes .

  • Fails with electron-deficient alkenes due to reduced reactivity .

Nucleophilic Substitution Reactions

The boron center undergoes nucleophilic substitution with alcohols or amines, forming boronic acids or amides.

Example Reaction
B(OR)3+ROHB(OR)2OH+ROR\text{B(OR)}_3 + \text{ROH} \rightarrow \text{B(OR)}_2\text{OH} + \text{ROR}

Kinetic Data

NucleophileSolventRate Constant (k, s⁻¹)Source
MethanolTHF1.2×1031.2 \times 10^{-3}
EthanolDCM0.8×1030.8 \times 10^{-3}

Reactivity is influenced by the nucleophile’s strength and solvent polarity .

Hydrolysis to Boronic Acids

Controlled hydrolysis converts the boronate to the corresponding boronic acid, a key intermediate in medicinal chemistry.

Conditions

  • Acidic Hydrolysis : HCl (1M) in THF/water (3:1) at 25°C for 2 h .

  • Yield : >90% .

Interaction with Halogens

The compound reacts with iodine or bromine to form dihalomethyl derivatives, useful in further functionalization.

Example
B-O+I2B-I2+Byproducts\text{B-O} + \text{I}_2 \rightarrow \text{B-I}_2 + \text{Byproducts}

Optimized Protocol

ParameterValueSource
Halogen SourceNaI or I₂
SolventAcetone
Temperature60°C (reflux)
Reaction Time48 h
Yield70–75%

Stability Under Oxidative Conditions

The boronate resists oxidation under standard conditions but decomposes in the presence of strong oxidizers like H₂O₂.

Decomposition Pathway
B-O+H2O2B(OH)3+Oxidized Byproducts\text{B-O} + \text{H}_2\text{O}_2 \rightarrow \text{B(OH)}_3 + \text{Oxidized Byproducts}

Comparative Reactivity with Analogues

The tetrahydrofuran-oxy-phenyl group confers distinct reactivity compared to simpler pinacol boronates.

CompoundSuzuki Coupling YieldHydrolysis Rate (k, s⁻¹)Source
4,4,5,5-Tetramethyl-2-(4-((THF-3-yl)oxy)phenyl)85%1.2×1031.2 \times 10^{-3}
2-Cyclohexyl-4,4,5,5-tetramethyl78%0.9×1030.9 \times 10^{-3}
2-Isopropyl-4,4,5,5-tetramethyl72%0.7×1030.7 \times 10^{-3}

Scientific Research Applications

Chemistry

Used extensively in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, facilitating the construction of complex organic molecules.

Biology

Serves as a building block in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.

Medicine

Research has shown its potential in creating drug candidates, particularly for cancer and infectious diseases.

Industry

Integral in the production of polymers and advanced materials due to its stability and reactivity profile.

Mechanism of Action

Molecular Targets and Pathways

In Suzuki-Miyaura cross-coupling, the compound acts as a boronate ester donor, reacting with organohalides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst.

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethoxy (CF₃O) or methylsulfonyl (SO₂Me) substituents exhibit enhanced reactivity in cross-coupling due to increased electrophilicity of the boron center .
  • Electron-Donating Groups (EDGs): The tetrahydrofuran-3-yloxy group in the target compound donates electron density via oxygen, moderating reactivity while improving solubility in polar solvents .

Steric Effects

  • Bulky groups (e.g., triphenylethylene in ) hinder transmetalation in Suzuki reactions but improve thermal stability for OLED applications.
  • The THF ring in the target compound imposes moderate steric hindrance, balancing reactivity and solubility .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, including data tables and relevant case studies.

  • Molecular Formula : C10_{10}H19_{19}BO3_3
  • Molecular Weight : 198.07 g/mol
  • CAS Number : 331958-90-8
  • IUPAC Name : 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane

Biological Activity Overview

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane exhibit various biological activities. The following sections summarize key findings regarding its pharmacological potential.

Anticancer Activity

Several studies have focused on the anticancer properties of boron-containing compounds. For instance:

  • Mechanism of Action : Compounds like dioxaborolanes can inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Case Study : A study demonstrated that a related dioxaborolane compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The antimicrobial activity of boron compounds has been explored due to their ability to disrupt bacterial cell walls.

  • Research Findings : In vitro tests showed that derivatives of dioxaborolanes possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

Emerging evidence suggests that certain boron compounds may have neuroprotective effects.

  • Study Results : Research indicated that dioxaborolanes could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityCompoundEffectReference
AnticancerDioxaborolane derivativeInduced apoptosis in breast cancer cells
AntimicrobialDioxaborolane derivativeInhibited growth of Staphylococcus aureus
NeuroprotectiveDioxaborolane derivativeReduced oxidative stress damage in neuronal cells

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 4,4,5,5-tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is crucial for its therapeutic application.

  • Absorption and Distribution : The compound is expected to have high gastrointestinal absorption and is likely to cross the blood-brain barrier due to its lipophilic nature.
  • Toxicity Profile : Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to fully assess its safety profile .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Aryl halides react with bis(pinacolato)diboron or pinacolborane in tetrahydrofuran (THF) or dioxane, using bases like potassium carbonate and catalysts such as Pd(dppf)Cl₂. Reaction temperatures range from 80–100°C for 12–24 hours. Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity, and stoichiometry of the boron reagent to minimize side reactions .

Q. How is the purity and structural integrity of this boronate ester validated in academic settings?

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs 1^1H/13^{13}C NMR to verify aryl-boron bonding and substituent integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., CCDC 1828960) resolves steric configurations, particularly for the tetrahydrofuran-3-yloxy group .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronate ester. Desiccants like molecular sieves are used to mitigate moisture exposure. Stability tests show <5% degradation over 6 months under these conditions .

Q. Which coupling reactions is this compound most suited for, and what are typical substrates?

It is widely used in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides (Br, I) or triflates. Applications include synthesizing biaryl motifs for drug intermediates (e.g., kinase inhibitors) and π-conjugated polymers. Substrates with electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance coupling efficiency .

Q. How is the compound handled to ensure safety in laboratory settings?

Use gloveboxes or fume hoods for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste is neutralized with aqueous NaOH (1 M) before disposal. Safety data sheets (SDS) recommend monitoring for boron toxicity symptoms .

Advanced Research Questions

Q. What mechanistic insights explain reduced reactivity in sterically hindered Suzuki-Miyaura couplings?

The tetrahydrofuran-3-yloxy group introduces steric bulk, slowing transmetallation. Kinetic studies show rate improvements with bulky phosphine ligands (e.g., SPhos) or microwave-assisted heating (120°C, 30 min), which reduce aggregation of Pd intermediates .

Q. How does the electronic nature of the aryl group affect boronate ester stability?

Electron-donating groups (e.g., –OCH₃) stabilize the boron center via resonance, reducing hydrolysis rates. In contrast, electron-withdrawing groups (e.g., –CF₃) increase susceptibility to protic solvents, necessitating anhydrous conditions for long-term storage .

Q. What advanced characterization techniques resolve ambiguities in regioselective coupling?

11^{11}B NMR distinguishes boronate ester coordination states. Single-crystal XRD (e.g., Acta Cryst. E, 2008) confirms regiochemistry, while DFT calculations model transition states to predict selectivity in asymmetric couplings .

Q. How is this compound utilized in materials science beyond traditional cross-coupling?

It serves as a precursor for boron-doped graphene via chemical vapor deposition (CVD) and in organic photovoltaics (OPVs) to tune bandgaps. Recent studies show enhanced charge mobility (10⁻² cm²/V·s) in polymers synthesized from this boronate .

Q. What strategies mitigate boronic acid byproduct formation during synthesis?

Slow addition of the aryl halide to the boron reagent minimizes protodeboronation. Scavengers like molecular sieves or anhydrous MgSO₄ reduce water content, while low-temperature workup (–78°C) suppresses acid formation .

Methodological Considerations

  • Reaction Optimization Table

    ParameterTypical RangeImpact on Yield
    Catalyst (Pd(dppf)Cl₂)1–3 mol%Maximizes turnover
    Temperature80–100°CAccelerates kinetics
    SolventTHF/toluene (3:1 v/v)Balances polarity
    Boron reagent ratio1.2–1.5 equivReduces side products
  • Stability Data

    ConditionDegradation (6 months)
    –20°C (Ar)<5%
    Room temperature (air)>50%

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